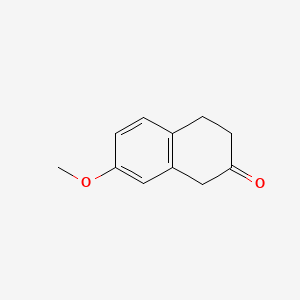
7-Methoxy-2-tetralone
Cat. No. B1200426
Key on ui cas rn:
4133-34-0
M. Wt: 176.21 g/mol
InChI Key: XEAPZXNZOJGVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09029113B2
Procedure details


The recombinant E. coli obtained in Example 2 was inoculated into 5 mL of a 2× YT medium containing 200 μg/mL of ampicillin and cultured with shaking at 30° C. for 28 hours. To 500 μL of the resulting culture liquid was added 500 μL of a 0.2 M potassium phosphate buffer (pH 7.5) containing 1 mM pyridoxal phosphate, and the mixture was sonicated so that a cell-free extract was obtained. Subsequently, 100 μL of the cell-free extract was added to 305 μL of a substrate solution having the composition shown below. After the mixture was allowed to react at 30° C. for 1 hour, 50 μL of 6 N hydrochloric acid was added to stop the reaction. The optical purity of the produced (S)-7-methoxy-2-aminotetralin was measured using HPLC under the conditions shown below. As a result, the modified enzymes shown in Table 2 had stereoselectivity higher than that of the wild-type.
[Compound]
Name
2
Quantity
5 mL
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
CC1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)C(=[O:9])N2[C@H]1C(O)=O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[CH3:49][O:50][C:51]1[CH:60]=[C:59]2[C:54]([CH2:55][CH2:56][C@H:57](N)[CH2:58]2)=[CH:53][CH:52]=1>Cl>[CH3:49][O:50][C:51]1[CH:60]=[C:59]2[C:54]([CH2:55][CH2:56][C:57](=[O:9])[CH2:58]2)=[CH:53][CH:52]=1 |f:1.2.3.4|
|
Inputs


Step One
[Compound]
|
Name
|
2
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2CC[C@@H](CC2=C1)N
|
Step Six
|
Name
|
|
|
Quantity
|
50 μL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
cultured with shaking at 30° C. for 28 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
coli obtained in Example 2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was sonicated so that
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
a cell-free extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Subsequently, 100 μL of the cell-free extract
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to 305 μL of a substrate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at 30° C. for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
